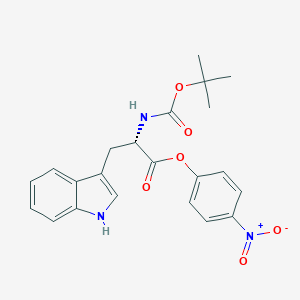

Boc-Trp-ONp

Overview

Description

Boc-Trp-ONp is a type of BOC-Amino Acid . It has a molecular formula of C23H23N3O7 and a molecular weight of 453.4 . It is used for research and development purposes and is not intended for medicinal or household use .

Synthesis Analysis

This compound can be synthesized by neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-protected amino acid ionic liquids (Boc-AAILs) can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Chemical Reactions Analysis

This compound is involved in the synthesis of dipeptides . The Boc-protected amino acid ionic liquids derived from this compound can enhance amide formation without the addition of a base, yielding dipeptides in satisfactory yields . The Boc group can be cleaved by mild acidolysis .

Scientific Research Applications

In Brain-on-Chip Biotechnology : BoC technologies, including Boc-Trp-ONp, are used in neuroscience research for replicating brain structures and functions on microfluidics platforms. These platforms provide in vitro reproductions of brain structures that are more faithful to their native correlates than conventional cell culture techniques (Forró et al., 2021).

Studying Oxidative Modification of Tryptophan : Boc-Trp is used as a model to understand the degradation of tryptophan residues in proteins exposed to peroxynitrite. This research is crucial for understanding the loss of Trp residues in proteins due to oxidative stress (Kato et al., 1997).

Conformational Analysis of Peptides : this compound is used in conformational analysis of peptides, helping in understanding the structure-activity relationships in pharmacologically active peptides. Such analyses are crucial for designing more effective drug molecules (Goudreau et al., 1994).

Enantioseparation and Detection in Biochemistry : Boc-Trp is used in enantioseparation and amperometric detection of chiral compounds, which is significant for studying the stereochemical aspects of biochemical reactions (Qu et al., 2009).

Solid-Phase Synthesis of Peptides : this compound plays a role in the solid-phase synthesis of peptides, particularly in synthesizing analogs of biologically significant peptides like octreotide. This is vital for the development of therapeutic and diagnostic agents (Edwards et al., 1994).

Radioactive Labeling for Imaging : Boc-Trp-Trp analogs have been studied for radioactive labeling, offering potential as radiopharmaceuticals for imaging and therapeutic purposes (Liu Guo-ping, 2010).

Analytical and Bioanalytical Applications : The molecular imprinting technique with compounds like Boc-Trp allows for the fast enantioseparation and detection of chiral compounds, which is important in pharmaceutical and biochemical analysis (Haginaka & Kagawa, 2004).

Derivatization for LC/MS Quantification : Boc-Trp is used in pre-column derivatization for the LC/MS quantification of multiple neurotransmitters, facilitating the study of neurotransmission and related biological processes (Zhang, Fang, & Smagin, 2014).

Synthesis of Biocompatible Fluorescent Polymers : Methacrylate monomers with chiral tryptophan moiety like Boc-Trp-HEMA are polymerized for the creation of biocompatible fluorescent polymers with applications in biotechnology and drug delivery (Roy et al., 2013).

Development of New Protecting Groups in Peptide Synthesis : Boc-Trp is used in the development of new protecting groups for tryptophan in solid-phase peptide synthesis, which is crucial for synthesizing complex peptides with improved solubility and stability (Wahlström & Undén, 2009).

Mechanism of Action

Target of Action

Boc-Trp-ONp, also known as N-T-Boc-L-Tryptophan P-Nitrophenyl Ester, is primarily used in the field of organic chemistry as a reagent for the protection and deprotection of amines . Its primary targets are the amine groups present in various organic compounds .

Mode of Action

The mode of action of this compound involves the protection of amine groups. In the first step, the amine attacks the carbonyl carbon of the carbonate, forming a new tetrahedral intermediate . This is followed by the elimination of oxygen, resulting in the loss of a carbonate . The carbonate can act as a base or spontaneously decarboxylate to give t-butoxide, which then neutralizes the protonated carbamate .

Deprotection involves the protonation of the carbamate oxygen with a strong acid such as trifluoroacetic acid (TFA), resulting in the loss of a t-butyl carbocation . The resulting “carbamic acid” undergoes proton transfer followed by decarboxylation to give the neutral, deprotected amine .

Biochemical Pathways

This compound is primarily used in the synthesis of peptides . The protection of amine groups is a crucial step in peptide synthesis, allowing for the selective formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

It’s important to note that the compound should be stored at 2-8 °c for optimal stability .

Result of Action

The primary result of this compound’s action is the protection of amine groups, facilitating the synthesis of complex organic compounds, particularly peptides . The deprotection process allows for the selective removal of the protecting group, revealing the original amine and enabling further reactions .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is sensitive to the pH of the environment, with acidic conditions favoring deprotection . Additionally, the temperature can influence the rate of the reaction, with higher temperatures typically increasing the reaction rate . It’s also important to note that this compound should be stored at low temperatures (2-8 °C) to maintain its stability .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Boc-Trp-ONp is a BOC-protected amino acid derivative . The BOC group, or tert-butoxycarbonyl group, is an acid-labile protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This property allows this compound to play a role in biochemical reactions involving the protection and deprotection of amines .

Cellular Effects

Boc-protected amino acids, like this compound, are known to be involved in peptide synthesis . They can influence cellular processes by participating in the formation of proteins and peptides, which are crucial for cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a BOC-protected amino acid. The BOC group can be cleaved by mild acidolysis . This property allows this compound to participate in reactions involving the protection and deprotection of amines, potentially influencing enzyme activity, biomolecular interactions, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that BOC-protected amino acids are stable towards most nucleophiles and bases . This suggests that this compound could exhibit long-term stability under appropriate conditions.

Metabolic Pathways

This compound, as a derivative of the amino acid tryptophan, may be involved in tryptophan metabolic pathways. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Properties

IUPAC Name |

(4-nitrophenyl) 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6/c1-22(2,3)31-21(27)24-19(12-14-13-23-18-7-5-4-6-17(14)18)20(26)30-16-10-8-15(9-11-16)25(28)29/h4-11,13,19,23H,12H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGKMKBNHAFRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934301 | |

| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15160-31-3 | |

| Record name | 4-Nitrophenyl N-((tert-butoxy)carbonyl)-L-tryptophanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015160313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-[tert-butoxy(hydroxy)methylidene]tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

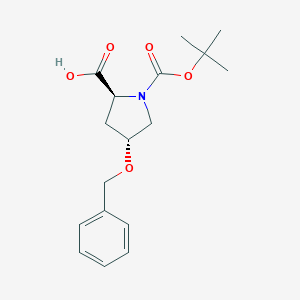

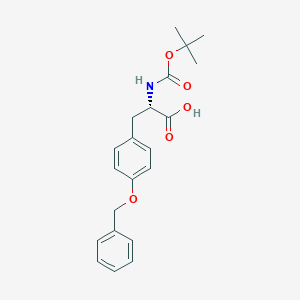

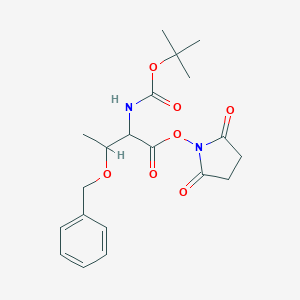

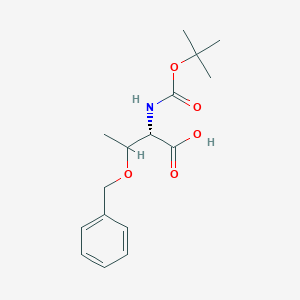

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.